molecular formula C4F12N2O8S4Zn B105891 Zinc bis(trifluoromethylsulfonyl)imide CAS No. 168106-25-0

Zinc bis(trifluoromethylsulfonyl)imide

Cat. No.: B105891
CAS No.: 168106-25-0
M. Wt: 625.7 g/mol
InChI Key: QEORIOGPVTWFMH-UHFFFAOYSA-N
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Description

Zinc bis(trifluoromethylsulfonyl)imide: is a chemical compound with the molecular formula C4F12N2O8S4Zn and a molecular weight of 625.65 g/mol . It is known for its high thermal, chemical, and electrochemical stability . This compound is commonly used in various scientific and industrial applications due to its unique properties.

Mechanism of Action

Target of Action

Zinc Bis(trifluoromethylsulfonyl)imide, also known as Zinc(II) Bis(trifluoromethanesulfonyl)imide or Zinc di[bis(trifluoromethylsulfonyl)imide], is primarily used as a catalyst in various chemical reactions . The compound’s primary targets are the reactants in these reactions, where it facilitates the process and increases the efficiency of the reaction .

Mode of Action

The compound interacts with its targets by accelerating the rate of the reaction. It is particularly useful in the Enantioselective Friedel-Crafts alkylation of pyrroles with β-CF3 acrylates , Stereoselective Diels-Alder reaction , Tandem cyclopropane ring-opening / Conia-ene cyclization , and Aromatic nitration . These interactions result in the formation of the desired products more efficiently and selectively .

Biochemical Pathways

The affected pathways are those involved in the aforementioned reactions. The compound’s action can influence the downstream effects of these pathways, leading to the formation of the desired products .

Pharmacokinetics

Its solubility in ch2cl2 and h2o can impact its distribution in the reaction mixture and thus its effectiveness.

Result of Action

The molecular and cellular effects of the compound’s action are the successful completion of the reactions it catalyzes. This leads to the formation of the desired products in a more efficient and selective manner .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is sensitive to moisture and is hygroscopic . Therefore, it should be stored in an inert atmosphere at room temperature . These conditions ensure the compound’s stability and maximize its catalytic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc bis(trifluoromethylsulfonyl)imide can be synthesized by reacting lithium bis(trifluoromethanesulfonyl)imide with zinc chloride in an organic solvent under dry, anhydrous conditions . The reaction typically proceeds as follows:

2LiNTf2+ZnCl2Zn(NTf2)2+2LiCl2 \text{LiNTf}_2 + \text{ZnCl}_2 \rightarrow \text{Zn(NTf}_2\text{)}_2 + 2 \text{LiCl} 2LiNTf2​+ZnCl2​→Zn(NTf2​)2​+2LiCl

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of moisture and temperature to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Zinc bis(trifluoromethylsulfonyl)imide is involved in various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Friedel-Crafts Alkylation: Produces alkylated pyrroles.

    Cyclization Reactions: Produces cyclized products from cyclopropanes.

    Nitration Reactions: Produces nitro-aromatic compounds.

Scientific Research Applications

Zinc bis(trifluoromethylsulfonyl)imide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • Lithium Bis(trifluoromethanesulfonyl)imide
  • Sodium Bis(trifluoromethanesulfonyl)imide
  • Potassium Bis(trifluoromethanesulfonyl)imide

Uniqueness: Zinc bis(trifluoromethylsulfonyl)imide is unique due to its high thermal and chemical stability, making it suitable for a wide range of applications. Compared to its lithium, sodium, and potassium counterparts, the zinc compound offers enhanced catalytic properties and stability .

Properties

CAS No.

168106-25-0

Molecular Formula

C4F12N2O8S4Zn

Molecular Weight

625.7 g/mol

IUPAC Name

zinc;bis(trifluoromethylsulfonyl)azanide

InChI

InChI=1S/2C2F6NO4S2.Zn/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2

InChI Key

QEORIOGPVTWFMH-UHFFFAOYSA-N

SMILES

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Zn+2]

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Zn+2]

Pictograms

Irritant

Synonyms

Zinc N,N-bis(trifluoromethylsulfonyl)amide;  Zinc di[bis(trifluoromethylsulfonyl)imide]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zinc bis(trifluoromethylsulfonyl)imide
Reactant of Route 2
Zinc bis(trifluoromethylsulfonyl)imide

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